

The Evolution of a Key Radiotracer: A Technical Guide to 18F-PSMA-1007

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An In-depth Guide for Researchers and Drug Development Professionals on the Development and Historical Context of 18F-PSMA-1007

The landscape of prostate cancer diagnostics has been significantly reshaped by the advent of radiotracers targeting the prostate-specific membrane antigen (PSMA). Among these, 18F-PSMA-1007 has emerged as a critical diagnostic agent, offering distinct advantages in imaging and clinical management. This technical guide provides a comprehensive overview of its development, from initial synthesis to clinical validation, tailored for researchers, scientists, and drug development professionals.

Historical Context and Rationale for Development

The development of PSMA-targeted radiotracers was driven by the need for more sensitive and specific imaging modalities for prostate cancer, particularly in the setting of biochemical recurrence. Early tracers, most notably Gallium-68 (⁶⁸Ga) labeled ligands like ⁶⁸Ga-PSMA-11, demonstrated remarkable success in detecting sites of disease. However, the use of ⁶⁸Ga presented logistical challenges, including its short half-life (~68 minutes) and reliance on generator production, which limits the number of doses that can be produced at one time.

To overcome these limitations, researchers at the German Cancer Research Center (DKFZ) sought to develop a fluorine-18 (18F) labeled PSMA ligand.[1] The longer half-life of 18F (~110 minutes) allows for centralized production and distribution to centers without an on-site cyclotron, and its lower positron energy potentially offers higher spatial resolution in PET imaging.[2] A key goal was to create a molecule that resembled the structure of the therapeutic



agent PSMA-617, establishing a "theranostic" pair for both diagnosis and future treatment planning.[3] This effort led to the development of 18F-PSMA-1007 in 2016, a novel tracer distinguished by its predominantly hepatobiliary clearance, which results in significantly lower urinary excretion.[1][4] This characteristic is a major advantage as it reduces urinary activity that can obscure the view of the prostate bed and pelvic lymph nodes.[1][5]

Radiochemistry and Synthesis

The synthesis of 18F-PSMA-1007 has evolved to improve efficiency and yield, making it suitable for routine clinical production.

Initially, a two-step procedure was employed, which involved the synthesis of a 6-18F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (18F-F-Py-TFP) prosthetic group followed by its coupling to the precursor molecule.[3][5] While effective, this method resulted in modest radiochemical yields of approximately 10%.[4]

Subsequently, a more efficient, one-step direct radiofluorination method was developed.[4][6] This optimized process, suitable for various automated radiosynthesis modules, involves the nucleophilic substitution of ¹⁸F-fluoride onto a specialized precursor.[6][7] This advancement has significantly improved radiochemical yields, with reports ranging from 25% to over 80%, and has reduced synthesis times to under an hour.[6]

Experimental Protocol: Automated One-Step Radiosynthesis

This protocol is a representative summary of modern, automated synthesis procedures.

- [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron by irradiating [18O]H2O.[7][8]
- Trapping and Elution: The produced [18F]Fluoride is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge.[7] It is then eluted into the reaction vessel using a solution of Tetrabutylammonium Carbonate (TBA-HCO₃).[7]
- Azeotropic Drying: The water is removed from the [¹8F]Fluoride/TBA-HCO₃ mixture through azeotropic distillation with acetonitrile under vacuum and heat. This step is critical for achieving an anhydrous environment for the nucleophilic substitution reaction.



- Labeling Reaction: The PSMA-1007 precursor, dissolved in a solvent like dimethyl sulfoxide (DMSO), is added to the dried [18F]Fluoride.[7] The reaction mixture is heated for a set duration (e.g., 10-15 minutes at 100-120°C) to facilitate the labeling reaction.
- Purification: The crude reaction mixture is diluted and passed through a series of solid-phase extraction (SPE) cartridges for purification. A common sequence includes a C18 cartridge to trap the labeled product while allowing more polar impurities to pass through, and potentially other cartridges like a PS-H+ for further refinement.[7]
- Formulation: The purified 18F-PSMA-1007 is eluted from the C18 cartridge using an ethanol/water mixture. The final product is passed through a sterile filter into a sterile vial and is typically formulated in a phosphate-buffered saline (PBS) solution containing ethanol.[7]
- Quality Control: The final product undergoes rigorous quality control tests according to pharmacopoeia standards, including determination of radiochemical purity (via HPLC), residual solvents (via GC), pH, sterility, and endotoxin levels.[6][8]

Preclinical Development

The preclinical evaluation of 18F-PSMA-1007 established its high affinity for PSMA and favorable biodistribution profile, justifying its translation to clinical studies.

In Vitro Studies

In vitro experiments were crucial for determining the fundamental binding characteristics of the new ligand.

Parameter	Cell Line	Value	Reference
Binding Affinity (K _i)	LNCaP	6.7 ± 1.7 nM	[5]
Internalization Ratio	LNCaP	67% ± 13%	[3][5]

K_i (Inhibition constant) is a measure of binding affinity. A lower value indicates a higher affinity. Internalization Ratio is the percentage of total cell-bound radioactivity that is internalized into the cell.

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This protocol outlines the key steps for assessing the binding affinity and internalization of 18F-PSMA-1007 using PSMA-positive prostate cancer cells.

- Cell Culture: PSMA-positive LNCaP (Lymph Node Carcinoma of the Prostate) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[9][10]
- Cell Preparation: Cells are grown to near-confluency, harvested (e.g., using Trypsin-EDTA), washed, and resuspended in a binding buffer (e.g., PBS with 1% BSA) to a known concentration (e.g., 1 x 10⁶ cells/mL).[9]
- Competitive Binding Assay (for K_i):
 - A constant concentration of 18F-PSMA-1007 is added to tubes containing the cell suspension.
 - Increasing concentrations of a non-radioactive competitor (e.g., "cold" PSMA-1007 or 2-PMPA) are added to the tubes.
 - The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C to minimize internalization).
 - Cells are then separated from the unbound radioligand by centrifugation or filtration and washed.
 - The radioactivity associated with the cell pellet is measured using a gamma counter. The data is used to generate a displacement curve and calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the K_i is derived.
- Internalization Assay:
 - LNCaP cells are incubated with a known concentration of 18F-PSMA-1007 at 37°C for various time points.
 - At each time point, the reaction is stopped.
 - The supernatant containing unbound tracer is removed.



- To differentiate between surface-bound and internalized radioactivity, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.8) which strips surface-bound ligands. The radioactivity in this fraction represents the surface-bound portion.
- The remaining radioactivity in the cell pellet, after lysis, represents the internalized fraction. Both fractions are measured in a gamma counter.

In Vivo Studies

Animal models, typically mice with xenografted human prostate tumors, were used to assess the tracer's biodistribution, tumor uptake, and clearance profile in a living system.

Organ	Uptake at 1h p.i. (%ID/g)	Reference
Tumor (LNCaP, PSMA+)	8.0 ± 2.4	[3][5]
Tumor (PC-3, PSMA-)	~1.1 ± 0.1	[3]
Blood	1.8 ± 0.3	[5]
Kidneys	29.8 ± 10.1	[5]
Liver	1.3 ± 0.3	[5]
Spleen	2.5 ± 1.1	[5]
Salivary Glands	4.6 ± 1.5	[5]

%ID/g = percentage of injected dose per gram of tissue.

- Animal Model: Male immunodeficient mice (e.g., BALB/c nu/nu) are subcutaneously
 inoculated with PSMA-positive LNCaP cells.[11] Tumors are allowed to grow to a suitable
 size for imaging.
- Radiotracer Administration: Mice are anesthetized (e.g., with isoflurane) and a known activity
 of 18F-PSMA-1007 (e.g., 15-25 MBq) is administered via intravenous tail vein injection.[12]
 [13]
- PET/CT Imaging: Dynamic or static PET scans are acquired using a small-animal PET/CT scanner.[12] A CT scan is performed for attenuation correction and anatomical localization.



Static scans are typically performed at specific time points, such as 60 or 120 minutes post-injection.[11][13]

- Biodistribution Study (Ex Vivo):
 - At predefined time points post-injection, cohorts of mice are euthanized.
 - Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.[14]
 - The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
- Specificity/Blocking Study: To confirm that uptake is PSMA-specific, a cohort of mice is coinjected with a blocking agent, such as the non-radioactive PSMA inhibitor 2(phosphonomethyl)-pentanedioic acid (2-PMPA), to demonstrate a significant reduction in
 tumor uptake.[11]

Clinical Development and Performance

Clinical trials have validated the preclinical promise of 18F-PSMA-1007, establishing its high diagnostic accuracy, particularly in detecting recurrent disease.

Human Biodistribution and Dosimetry

Studies in human subjects confirmed the tracer's unique biodistribution, characterized by high uptake in lacrimal and salivary glands, liver, spleen, and kidneys, with very low accumulation in the urinary bladder.[1] The effective radiation dose is comparable to other ¹⁸F-labeled PET tracers, ensuring patient safety.[1]



Organ	SUVmax at ~60 min p.i.	SUVmax at ~120 min p.i.	Reference
Liver	7.9	10.1	[15]
Spleen	8.8	11.0	[15]
Kidney	19.5	23.9	[15]
Salivary Gland (Parotid)	16.0	18.0	[15]
Urinary Bladder	3.3	2.5	[15]
Prostate Cancer Lesion	11.0	15.5	[15]

SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake.

Diagnostic Efficacy

18F-PSMA-1007 has demonstrated high detection rates for recurrent prostate cancer, even at low PSA levels. Multiple studies have confirmed its high sensitivity and specificity for identifying metastatic lesions in lymph nodes and bone.



Metric	Value	Patient Cohort	Reference
Overall Correct Detection Rate	82%	Biochemical Recurrence	[16]
Overall Sensitivity	95%	Biochemical Recurrence	[17][18]
Overall Specificity	89%	Biochemical Recurrence	[17][18]
Positive Predictive Value (PPV)	86%	Biochemical Recurrence	[17][18]
Negative Predictive Value (NPV)	96%	Biochemical Recurrence	[17][18]
Sensitivity (Lymph Nodes >3mm)	81.7%	Primary Staging & Recurrence	[19][20]
Specificity (Lymph Nodes >3mm)	99.6%	Primary Staging & Recurrence	[19][20]

Experimental Protocol: Clinical PET/CT Imaging

- Patient Preparation: Patients are typically advised to be well-hydrated. No specific fasting requirements are usually necessary.
- Radiotracer Injection: Patients receive an intravenous bolus injection of 18F-PSMA-1007.
 The administered activity is typically weight-based, for example, 4 MBq/kg, up to a maximum dose (e.g., 400 MBq).[21][22]
- Uptake Period: Following injection, there is a waiting period to allow for tracer distribution and uptake in target tissues and clearance from the background. This period is typically 60 to 120 minutes.[22][23]
- Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is
 first acquired for attenuation correction and anatomical localization. This is immediately
 followed by the PET scan, which typically covers an area from the vertex of the skull to the
 mid-thigh.[24]



Image Reconstruction and Analysis: PET data is reconstructed using iterative algorithms
 (e.g., OSEM).[1] The resulting images are reviewed by experienced nuclear medicine
 physicians. Areas of focal uptake that are not consistent with normal physiological
 distribution are identified, and semi-quantitative analysis (e.g., calculation of SUVmax) is
 performed.[25]

Key Biological Pathways and Visualizations

Understanding the underlying biology of PSMA and the development workflow is essential for researchers.

PSMA Signaling Pathway

PSMA is not merely a passive docking site; it is a functional enzyme (glutamate carboxypeptidase II) that plays a role in cancer cell signaling. Its expression is linked to the activation of pro-survival pathways. Notably, PSMA has been shown to modulate the PI3K-AKT-mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[17] Research suggests that PSMA expression can redirect signaling from the MAPK pathway towards the PI3K-AKT pathway, promoting a more aggressive, anti-apoptotic phenotype in prostate cancer cells.[6][22]

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References

- 1. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preliminary Results on the Synthesis of 18F-PSMA-1007 by Direct One-Step Fluorination |
 Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]

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- 6. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A
 Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer PMC
 [pmc.ncbi.nlm.nih.gov]
- 7. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3 PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase III Study of 18F-PSMA-1007 Versus 18F-Fluorocholine PET/CT for Localization of Prostate Cancer Biochemical Recurrence: A Prospective, Randomized, Crossover Multicenter Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Diagnostic accuracy of [18F]PSMA-1007 PET/CT in biochemical recurrence of prostate cancer | springermedizin.de [springermedizin.de]
- 18. Diagnostic accuracy of [18F]PSMA-1007 PET/CT in biochemical recurrence of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diagnostic Accuracy of 18F-PSMA-1007 PET/CT Imaging for Lymph Node Staging of Prostate Carcinoma in Primary and Biochemical Recurrence | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Diagnostic Accuracy of 18F-PSMA-1007 PET/CT Imaging for Lymph Node Staging of Prostate Carcinoma in Primary and Biochemical Recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]



- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. Frontiers | Clinical Utility of 18F-PSMA-1007 Positron Emission Tomography/Magnetic Resonance Imaging in Prostate Cancer: A Single-Center Experience [frontiersin.org]
- 25. 18F-PSMA-1007 PET/CT Performance on Risk Stratification Discrimination and Distant Metastases Prediction in Newly Diagnosed Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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